HI-236
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HI-236 involves several key steps:
Formation of Thioamide: The reaction of 5-bromopyridin-2-amine with thiocarbonyldiimidazole in acetonitrile yields the thioamide intermediate.
Condensation Reaction: The thioamide is then condensed with 2-(2,5-dimethoxyphenyl)ethylamine in dimethylformamide (DMF) at 100°C to produce this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis typically follows the outlined laboratory procedures with potential scaling adjustments to accommodate larger production volumes.
Chemical Reactions Analysis
Types of Reactions
HI-236 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the thiourea moiety and the bromopyridyl group .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles that can attack the electrophilic centers in this compound.
Oxidation and Reduction: While less common, this compound can undergo oxidation and reduction reactions under specific conditions, though these are not the primary focus of its reactivity.
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For instance, substitution reactions may yield various substituted thiourea derivatives .
Scientific Research Applications
HI-236 has a broad range of scientific research applications:
Mechanism of Action
HI-236 exerts its effects by binding to the reverse transcriptase enzyme of HIV-1, thereby inhibiting its activity . This inhibition prevents the conversion of viral RNA into DNA, a crucial step in the replication cycle of the virus . The molecular targets of this compound include specific amino acid residues within the reverse transcriptase enzyme, which are essential for its function .
Comparison with Similar Compounds
Similar Compounds
Efavirenz: Another non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV/AIDS.
Nevirapine: A widely used NNRTI with a similar mechanism of action.
Delavirdine: An NNRTI that also targets the reverse transcriptase enzyme of HIV-1.
Uniqueness of HI-236
This compound is unique due to its specific chemical structure, which allows for potent inhibition of HIV-1 reverse transcriptase with a high degree of selectivity . Its ability to inhibit drug-resistant strains of HIV further distinguishes it from other NNRTIs .
Properties
Molecular Formula |
C16H18BrN3O2S |
---|---|
Molecular Weight |
396.3 g/mol |
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-[2-(2,5-dimethoxyphenyl)ethyl]thiourea |
InChI |
InChI=1S/C16H18BrN3O2S/c1-21-13-4-5-14(22-2)11(9-13)7-8-18-16(23)20-15-6-3-12(17)10-19-15/h3-6,9-10H,7-8H2,1-2H3,(H2,18,19,20,23) |
InChI Key |
GNLVRKKIIIVZHZ-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)CCN=C(NC2=NC=C(C=C2)Br)S |
SMILES |
COC1=CC(=C(C=C1)OC)CCNC(=S)NC2=NC=C(C=C2)Br |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCNC(=S)NC2=NC=C(C=C2)Br |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
HI 236 HI-236 N-(2-(2,5-dimethoxyphenethyl))-N'-(2-(5-bromopyridyl))thiourea PHI-236 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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